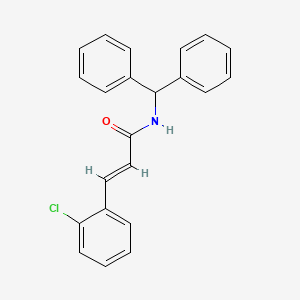
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is its versatility in applications. It has been shown to exhibit activity against various diseases, making it a potential therapeutic agent for multiple indications. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. However, one limitation is the lack of clinical data on its efficacy and safety in humans. Further research is needed to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further preclinical studies are needed to determine its efficacy and safety in animal models before moving on to clinical trials. Finally, there is a need for clinical trials to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acryloyl chloride. Another method involves the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acrylamide. These methods have been optimized to yield high purity and high yield of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and antiviral activity. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Eigenschaften
IUPAC Name |
(E)-N-benzhydryl-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO/c23-20-14-8-7-9-17(20)15-16-21(25)24-22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16,22H,(H,24,25)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDFWKCGQQILP-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

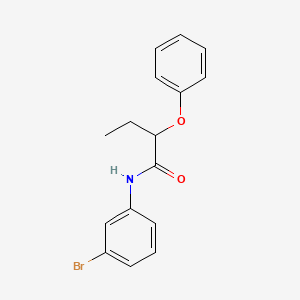
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)


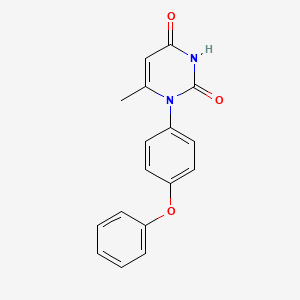
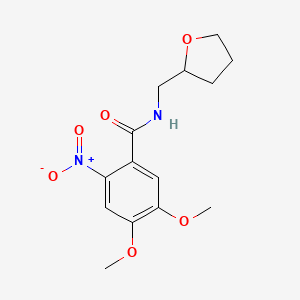
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
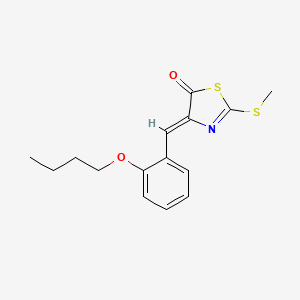
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)